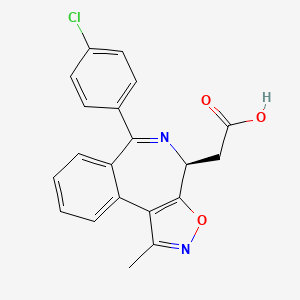

CPI-0610 carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H15ClN2O3 |

|---|---|

Molekulargewicht |

366.8 g/mol |

IUPAC-Name |

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid |

InChI |

InChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |

InChI-Schlüssel |

DBLBPRFLLZXMOW-INIZCTEOSA-N |

Isomerische SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPI-0610 (Pelabresib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Developed by Constellation Pharmaceuticals, CPI-0610 is an orally bioavailable agent that has shown significant promise in clinical trials for hematological malignancies, particularly myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of CPI-0610, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: BET Inhibition

CPI-0610 exerts its therapeutic effects by targeting the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to promoters and enhancers of target genes.

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, CPI-0610 displaces them from chromatin.[6] This prevents the recruitment of transcriptional regulators and leads to the downregulation of key genes involved in cell proliferation, survival, and inflammation. Notably, CPI-0610 has been shown to be a pan-BET inhibitor, with activity against the bromodomains of multiple BET family members.[6]

Signaling Pathway

The primary signaling pathway affected by CPI-0610 is the transcriptional regulation of oncogenes and pro-inflammatory cytokines. A key downstream target is the MYC oncogene, a master regulator of cell growth and proliferation.[3][6][7] By inhibiting BET proteins, CPI-0610 effectively suppresses MYC transcription.[2][6] Additionally, CPI-0610 has been shown to downregulate the NF-κB signaling pathway, which is constitutively activated in many cancers and drives the expression of inflammatory cytokines.[1]

Quantitative Data

The following tables summarize the key quantitative data for CPI-0610, including its in vitro potency, preclinical efficacy, and clinical trial outcomes.

Table 1: In Vitro Potency of CPI-0610

| Target | Assay | IC50 / EC50 | Reference |

| BRD4-BD1 | TR-FRET | 39 nM | [2][3] |

| BET Family BD1 (BRD2, BRD3, BRDT) | - | Potency within 2-fold of BRD4 | [6] |

| BET Family BD2 | - | ~6-fold more potent than against BD1 | [6] |

| MYC Expression | Cellular Assay | 0.18 µM (EC50) | [3] |

Table 2: Preclinical In Vivo Efficacy of CPI-0610 in MV-4-11 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |

| CPI-0610 | 30 mg/kg once daily (oral) | 41% | [3][6] |

| CPI-0610 | 30 mg/kg twice daily (oral) | 80% | [6] |

| CPI-0610 | 60 mg/kg once daily (oral) | 74% | [3][6] |

Table 3: Preclinical Pharmacokinetics of CPI-0610

| Species | Dosing Route | Key Parameters | Reference |

| Mouse | Oral (30 mg/kg) | Rapid clearance | [1] |

| Rat | - | Acceptable toxicity profile | [2][6] |

| Dog | - | Acceptable toxicity profile | [2][6] |

Table 4: Clinical Efficacy of Pelabresib in Myelofibrosis (MANIFEST & MANIFEST-2 Trials)

| Endpoint | Combination Therapy (Pelabresib + Ruxolitinib) | Monotherapy (Ruxolitinib) | Trial | Reference |

| Spleen Volume Reduction ≥35% (Week 24) | 67% - 72% | - | MANIFEST | [5] |

| Total Symptom Score Improvement ≥50% (Week 24) | 56% - 79% | - | MANIFEST | [5] |

| Bone Marrow Fibrosis Improvement (≥1 grade) | 46% | - | MANIFEST | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CPI-0610.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the in vitro potency of CPI-0610 against BET bromodomains.

Objective: To measure the IC50 of CPI-0610 for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant BET bromodomain protein (e.g., BRD4-BD1)

-

Biotinylated acetylated histone H4 peptide

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

CPI-0610 stock solution in DMSO

-

384-well microplates

Procedure:

-

Prepare a serial dilution of CPI-0610 in assay buffer.

-

Add the BET bromodomain protein, biotinylated acetylated histone peptide, and Europium-labeled antibody to the wells of the microplate.

-

Add the CPI-0610 dilutions to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the streptavidin-conjugated acceptor fluorophore to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.

-

Plot the TR-FRET ratio against the log of the CPI-0610 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for MYC Expression

This assay measures the effect of CPI-0610 on the expression of the MYC oncogene in a relevant cancer cell line.

Objective: To determine the EC50 of CPI-0610 for the downregulation of MYC mRNA or protein levels.

Materials:

-

MV-4-11 acute myeloid leukemia cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CPI-0610 stock solution in DMSO

-

Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting

-

96-well cell culture plates

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of CPI-0610 in cell culture medium.

-

Treat the cells with the CPI-0610 dilutions for a specified time (e.g., 24 hours).

-

For qRT-PCR: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Perform quantitative PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH). d. Calculate the relative MYC expression normalized to the housekeeping gene.

-

For Western Blotting: a. Lyse the cells and determine protein concentration. b. Separate protein lysates by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against MYC and a loading control (e.g., β-actin). d. Incubate with a secondary antibody and detect the signal. e. Quantify the band intensities and normalize MYC levels to the loading control.

-

Plot the relative MYC expression against the log of the CPI-0610 concentration and fit the data to determine the EC50 value.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of CPI-0610 in a preclinical animal model.

Objective: To assess the ability of CPI-0610 to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MV-4-11 cells

-

Matrigel

-

CPI-0610 formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MV-4-11 cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CPI-0610 or vehicle control orally according to the desired dosing schedule.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.

Conclusion

CPI-0610 (pelabresib) is a promising BET inhibitor with a well-defined mechanism of action. By targeting the epigenetic regulation of gene expression, it effectively downregulates key oncogenic and pro-inflammatory pathways. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical activity, particularly in myelofibrosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of CPI-0610 and other BET inhibitors.

References

- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CPI-0610 receives fast track designation for MF | MDedge [mdedge.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CPI-0610 and its Carboxylic Acid Derivative in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-0610, also known as pelabresib (B11934094), is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is under active investigation, primarily for the treatment of myelofibrosis and other hematologic malignancies. This technical guide provides a comprehensive overview of CPI-0610, its mechanism of action, preclinical and clinical data, and detailed experimental protocols. It also elucidates the role of its derivative, CPI-0610 carboxylic acid, as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Introduction to CPI-0610 (Pelabresib) and this compound

CPI-0610 (pelabresib) is a first-in-class investigational drug that selectively inhibits the BET family of proteins, which are key regulators of gene transcription. By targeting BET proteins, pelabresib can modulate the expression of oncogenes and pro-inflammatory cytokines, making it a promising therapeutic agent for various cancers.

This compound is a derivative of pelabresib designed to serve as a ligand for the target protein in the creation of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. In this context, this compound acts as the "warhead" that binds to the BET protein, while the other end of the PROTAC molecule engages the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

Mechanism of Action

Pelabresib functions by competitively binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, particularly BRD4. This prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes. The primary signaling pathways affected by pelabresib are the NF-κB and JAK-STAT pathways, both of which are critical drivers of inflammation and cell proliferation in many cancers.

By inhibiting these pathways, pelabresib leads to the downregulation of downstream targets such as MYC, BCL-2, and various pro-inflammatory cytokines like IL-6 and IL-8. This results in decreased cell proliferation, induction of G1 cell cycle arrest, and apoptosis in malignant cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of pelabresib.

Table 1: Preclinical In Vitro and In Vivo Efficacy of Pelabresib

| Parameter | Value | Cell Line/Model | Condition | Reference |

| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | In vitro | [1] |

| MYC EC50 | 0.18 µM | MV-4-11 cells | In vitro | [1] |

| Cell Viability | Dose-dependent decrease | Multiple Myeloma cell lines | 72 hours | [1] |

| Cell Cycle Arrest | G1 phase arrest | INA6, MM.1S cells | 800 nM, 72 hours | [1] |

| Apoptosis | Increased apoptosis | INA6, MM.1S cells | 800 nM, 72 hours | [1] |

| Tumor Growth Inhibition | 41-80% | MV-4-11 mouse xenograft | 30-60 mg/kg, 28 days | [1] |

Table 2: Clinical Efficacy of Pelabresib in Myelofibrosis (MANIFEST & MANIFEST-2 Trials)

| Endpoint | Pelabresib + Ruxolitinib (B1666119) | Placebo + Ruxolitinib | Trial | Reference |

| Spleen Volume Reduction (≥35%) at Week 24 | 65.9% | 35.2% | MANIFEST-2 | [2] |

| Spleen Volume Reduction (≥35%) at Week 48 | 57.0% | 37.5% | MANIFEST-2 | [3] |

| Total Symptom Score (TSS) Reduction (≥50%) at Week 24 | 52.3% | 46.3% | MANIFEST-2 | [2] |

| Total Symptom Score (TSS) Reduction (≥50%) at Week 48 | 45.3% | 39.4% | MANIFEST-2 | [3] |

| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 48 | 41.0% | 15.0% | MANIFEST-2 | [3] |

| Anemia (Grade ≥3) | 23.1% | 36.5% | MANIFEST-2 | [2] |

| Thrombocytopenia (Grade ≥3) | 13.2% | 6.1% | MANIFEST-2 | [2] |

| Spleen Volume Reduction (≥35%) at Week 24 (JAKi-naïve) | 68% | N/A | MANIFEST (Arm 3) | [4] |

| Total Symptom Score (TSS) Reduction (≥50%) at Week 24 (JAKi-naïve) | 56% | N/A | MANIFEST (Arm 3) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of pelabresib.

BRD4 TR-FRET Assay

This assay is used to measure the binding affinity of pelabresib to the BRD4 bromodomain.

Materials:

-

BRD4 (BD1+BD2) protein

-

BET Bromodomain Ligand (biotinylated)

-

Tb-labeled donor (e.g., anti-GST antibody)

-

Dye-labeled acceptor (e.g., streptavidin-conjugated fluorophore)

-

3x BRD TR-FRET Assay Buffer 1

-

White, non-binding, low-volume 384-well microtiter plate

-

Fluorescent microplate reader capable of TR-FRET

Procedure:

-

Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock with distilled water.

-

Prepare serial dilutions of pelabresib in 1x assay buffer.

-

Add 2 µL of the diluted pelabresib or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 5 µL of diluted Tb-labeled donor and 5 µL of diluted dye-labeled acceptor to each well.

-

Add 5 µL of diluted BET Bromodomain Ligand to each well.

-

Thaw the BRD4 protein on ice and dilute to the desired concentration in 1x assay buffer.

-

Initiate the reaction by adding 3 µL of diluted BRD4 protein to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the fluorescence intensity in a microplate reader capable of TR-FRET, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the pelabresib concentration to determine the IC50 value.[5][6]

Cell Viability Assay (MTT Assay)

This assay determines the effect of pelabresib on the viability of cancer cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., INA6, MM.1S)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Pelabresib stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with serial dilutions of pelabresib (e.g., 0-1500 nM) for 72 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of pelabresib in a mouse model.

Materials:

-

MV-4-11 acute myeloid leukemia cells

-

Immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

Pelabresib formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Harvest MV-4-11 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

-

Administer pelabresib orally at the desired doses (e.g., 30-60 mg/kg) daily for 28 days.[1] The control group receives the vehicle.

-

Measure tumor volume with calipers twice weekly and monitor the body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by CPI-0610.

Caption: Mechanism of action of Pelabresib (CPI-0610) in inhibiting BET proteins.

Caption: Pelabresib's inhibitory effect on the NF-κB and JAK-STAT signaling pathways.

Experimental Workflows

Caption: A typical experimental workflow for the preclinical and clinical development of a drug candidate like pelabresib.

Caption: The mechanism of action of a PROTAC utilizing this compound.

Conclusion

CPI-0610 (pelabresib) is a promising BET inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models and encouraging clinical efficacy in patients with myelofibrosis. The development of its carboxylic acid derivative further expands its potential therapeutic application into the realm of targeted protein degradation with PROTAC technology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on BET inhibitors and novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

The Role of CPI-0610 (Pelabresib) in BET Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-0610, also known as pelabresib (B11934094), is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4, CPI-0610 disrupts their function as epigenetic readers, leading to the modulation of key oncogenic and inflammatory gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of CPI-0610, with a focus on its role in BET inhibition. While the clinical development of CPI-0610 has been extensive, particularly in myelofibrosis, publicly available information regarding the specific activity of its metabolites, including a potential carboxylic acid metabolite, is limited. This document summarizes the known preclinical and clinical data for the parent compound, CPI-0610, and acknowledges the current knowledge gap regarding its metabolic profile.

Introduction to BET Proteins and Their Inhibition

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their tandem bromodomains (BD1 and BD2). This interaction tethers transcriptional machinery to chromatin, facilitating the expression of genes involved in cell proliferation, survival, and inflammation. Notably, the transcription of oncogenes such as MYC and the pro-inflammatory signaling pathway mediated by NF-κB are highly dependent on BET protein function.

BET inhibitors, like CPI-0610, are a class of drugs that competitively bind to the bromodomains of BET proteins, displacing them from chromatin. This disruption of BET protein-acetylated histone interactions leads to the suppression of target gene transcription, thereby providing a therapeutic avenue for various malignancies and inflammatory diseases.

CPI-0610 (Pelabresib): A Potent BET Inhibitor

CPI-0610 is a novel benzoisoxazoloazepine-based BET inhibitor that has demonstrated significant preclinical and clinical activity. It is a pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, and BRD4.

Mechanism of Action

CPI-0610 exerts its therapeutic effects by competitively inhibiting the binding of BET proteins to acetylated histones. This leads to the downregulation of key target genes implicated in cancer and inflammation.

Signaling Pathway of BET Inhibition by CPI-0610

Caption: CPI-0610 competitively inhibits BET proteins, disrupting gene transcription.

Preclinical Activity of CPI-0610

Preclinical studies have demonstrated the potent anti-tumor activity of CPI-0610 across various hematological malignancies.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | BRD4 (BD1) | IC50 | 39 nM | [1] |

| Cell-based Assay | MV-4-11 (AML) | MYC EC50 | 0.046 µM | [1] |

| In vivo Xenograft | MV-4-11 (AML) | Tumor Growth Inhibition | 74-98% | [1] |

Experimental Protocol: TR-FRET Assay for BRD4(BD1) Inhibition

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to bromodomains.

Workflow for TR-FRET Assay

Caption: Workflow for determining BET inhibitor potency using a TR-FRET assay.

The Role of CPI-0610 Metabolites

The metabolism of CPI-0610 is a critical aspect of its pharmacology. While the parent compound is a potent BET inhibitor, the activity of its metabolites is not well-documented in publicly available literature. A clinical trial protocol for the MANIFEST-2 study mentions the monitoring of plasma concentrations of pelabresib and its metabolites, designated as M542 and M544. This indicates that these are known and monitored metabolites in human studies.

Furthermore, a commercial vendor lists "CPI-0610 carboxylic acid," suggesting the existence of a metabolite with this functional group. However, no specific data on the BET inhibitory activity (e.g., IC50, Ki) of this or other metabolites has been published. Therefore, the direct contribution of the this compound metabolite to the overall in vivo BET inhibitory profile of the drug remains to be elucidated from publicly accessible data.

Downstream Effects of CPI-0610-mediated BET Inhibition

The inhibition of BET proteins by CPI-0610 leads to the transcriptional repression of several key genes, contributing to its therapeutic effects.

MYC Suppression

MYC is a master transcriptional regulator and a potent oncogene that is frequently deregulated in cancer. Its transcription is highly dependent on BRD4. CPI-0610 has been shown to effectively suppress MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation and is constitutively active in many cancers. BET proteins are required for the transcription of many NF-κB target genes. CPI-0610 has been shown to downregulate NF-κB signaling, contributing to its anti-inflammatory and anti-tumor effects.

Other Key Targets

Preclinical studies have also identified other important downstream targets of CPI-0610, including:

-

IKZF1 and IRF4: These transcription factors are crucial for the survival of multiple myeloma cells. CPI-0610 has been shown to suppress their expression.

-

BCL-2: This anti-apoptotic protein is a target of BET-mediated transcription, and its downregulation by CPI-0610 can promote apoptosis.

Signaling Pathways Modulated by CPI-0610

Caption: CPI-0610 inhibits BET proteins, leading to the downregulation of multiple oncogenic and inflammatory pathways.

Clinical Development and Pharmacokinetics of CPI-0610

CPI-0610 (pelabresib) has undergone extensive clinical evaluation, most notably in patients with myelofibrosis in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 studies.

Clinical Efficacy in Myelofibrosis

In the MANIFEST-2 study, the combination of pelabresib with the JAK inhibitor ruxolitinib (B1666119) demonstrated significant improvements in key clinical endpoints compared to ruxolitinib alone.

| Clinical Endpoint (MANIFEST-2) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |

| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% |

| Total Symptom Score Reduction ≥50% at Week 24 | 52.3% | 46.3% |

Pharmacokinetics

Pharmacokinetic data from a Phase 1 study in patients with relapsed or refractory lymphoma are summarized below.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Half-life (t1/2) | ~15-20 hours |

| Bioavailability | Tablet formulation showed ~60% greater bioavailability than capsule formulation |

Experimental Protocol: Pharmacokinetic Analysis

Plasma concentrations of CPI-0610 and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for the pharmacokinetic analysis of CPI-0610 and its metabolites.

Conclusion

CPI-0610 (pelabresib) is a potent pan-BET inhibitor with a well-defined mechanism of action involving the disruption of BET protein-mediated gene transcription. Its preclinical and clinical activity, particularly in hematological malignancies, is well-documented. While the parent compound's inhibitory effects on key oncogenic and inflammatory pathways are established, the specific role and activity of its metabolites, including a potential carboxylic acid derivative, remain an area where public data is not currently available. Further research and publication of data on the metabolic profile of CPI-0610 will be crucial for a complete understanding of its pharmacology and the contribution of its metabolites to its overall clinical efficacy and safety profile.

References

The Biological Activity of CPI-0610 and its Carboxylic Acid Derivative: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-0610, also known as pelabresib (B11934094), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It is under investigation for the treatment of various hematological malignancies, most notably myelofibrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of CPI-0610, with a particular focus on its mechanism of action, relevant signaling pathways, and quantitative in vitro and in vivo data. Additionally, this guide addresses the current understanding of its related compound, CPI-0610 carboxylic acid. While this compound is available as a chemical entity and is suggested to have potential as a BET inhibitor and a ligand for proteolysis-targeting chimeras (PROTACs), there is a notable absence of publicly available quantitative data on its specific biological activity.[4]

Mechanism of Action

CPI-0610 exerts its biological effects by competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, particularly BRD4.[5] This action displaces BET proteins from chromatin, thereby inhibiting their function as transcriptional co-activators. The downstream consequences of this inhibition are the suppression of key oncogenes and pro-inflammatory genes, leading to anti-proliferative and anti-inflammatory effects.[3][6]

Two of the most critical signaling pathways modulated by CPI-0610 are the NF-κB and MYC pathways, both of which are frequently dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] In many cancers, this pathway is constitutively active, promoting cell proliferation and survival.[6] CPI-0610 has been shown to downregulate NF-κB signaling, which contributes to its anti-tumor activity.[6]

MYC Signaling Pathway

The MYC oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism.[7] Its overexpression is a hallmark of many human cancers. BET proteins, particularly BRD4, are critical for the transcriptional activation of MYC.[7] By displacing BRD4 from the MYC promoter and enhancer regions, CPI-0610 effectively suppresses MYC expression.[7]

Quantitative Data

The biological activity of CPI-0610 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding and Cellular Potency of CPI-0610

| Target | Assay Type | Value | Reference |

| BRD4-BD1 | TR-FRET | IC50 = 39 nM | [1] |

| MYC Expression | Cellular Assay | EC50 = 0.18 µM | [1] |

Table 2: Selectivity of CPI-0610 Against Other Bromodomains

| Bromodomain | Assay Type | Value | Reference |

| CBP | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| BRD9 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| BRPF1 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| PCAF | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| BRG1 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| ATAD2 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| TRIM24 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

| BRD8 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |

Table 3: Anti-proliferative Activity of CPI-0610 in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MV-4-11 | Acute Myeloid Leukemia | Cell Viability | IC50 | Not explicitly stated, but potent anti-proliferative effects observed. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of BET inhibitors like CPI-0610.

BET Bromodomain Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding of an inhibitor to its target protein.[9][10]

Objective: To determine the IC50 value of CPI-0610 for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium-cryptate).

-

A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

-

An acceptor fluorophore-conjugated streptavidin (e.g., d2).

-

Assay buffer.

-

384-well low-volume plates.

-

CPI-0610 and control compounds.

-

A microplate reader capable of TR-FRET measurements.

Procedure:

-

Prepare a serial dilution of CPI-0610 in the assay buffer.

-

Add the recombinant BET bromodomain protein to the wells of the 384-well plate.

-

Add the serially diluted CPI-0610 or vehicle control to the respective wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add a mixture of the biotinylated acetylated histone peptide and the acceptor fluorophore-conjugated streptavidin to all wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MV-4-11 cells)

Cellular proliferation assays are used to determine the effect of a compound on the growth of cancer cells.[11] The MV-4-11 cell line, an acute myeloid leukemia line known to be dependent on BRD4 and MYC, is a common model for evaluating BET inhibitors.[12]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of CPI-0610 in MV-4-11 cells.

Materials:

-

MV-4-11 cells.

-

Complete cell culture medium (e.g., IMDM with 10% FBS).[13]

-

96-well cell culture plates.

-

CPI-0610 and vehicle control (e.g., DMSO).

-

A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

A luminometer.

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare a serial dilution of CPI-0610 in complete culture medium.

-

Treat the cells with the serially diluted CPI-0610 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

-

Determine the GI50 value from the dose-response curve.

MYC Expression Analysis (RT-qPCR)

To confirm the mechanism of action, the effect of the inhibitor on the expression of target genes like MYC is measured.[14]

Objective: To quantify the change in MYC mRNA expression in a cancer cell line following treatment with CPI-0610.

Materials:

-

Cancer cell line (e.g., MM.1S).

-

CPI-0610 and vehicle control.

-

RNA isolation kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for MYC and a housekeeping gene (e.g., GAPDH).

-

A real-time PCR instrument.

Procedure:

-

Treat cells with CPI-0610 at a relevant concentration (e.g., its GI50) for a specific time course (e.g., 6, 12, 24 hours).

-

Isolate total RNA from the cells using an RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers for MYC and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression compared to the vehicle-treated control.

This compound: An Uncharacterized Derivative

While "this compound" is commercially available and has been suggested to be a potent BET inhibitor and a ligand for PROTACs, there is a lack of publicly available, peer-reviewed data to quantify its biological activity.[4] Further research is required to determine if it is a metabolite of CPI-0610 and to characterize its pharmacological profile, including its potency as a BET inhibitor and its cellular effects.

Conclusion

CPI-0610 (pelabresib) is a potent and selective BET inhibitor that demonstrates significant anti-tumor activity in preclinical models and has shown promise in clinical trials for hematological malignancies.[2][3] Its mechanism of action is well-defined, involving the suppression of key oncogenic signaling pathways such as NF-κB and MYC. The quantitative data presented in this guide provide a solid foundation for understanding its biological effects. In contrast, the biological activity of this compound remains largely uncharacterized in the public domain, representing an area for future investigation.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. MorphoSys’ pelabresib meets endpoints in Phase III myelofibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. MV4-11 Cells [cytion.com]

- 13. elabscience.com [elabscience.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to CPI-0610 Carboxylic Acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of CPI-0610 carboxylic acid, a potent Bromodomain and Extra-Terminal (BET) protein inhibitor, as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, provides illustrative quantitative data for analogous compounds, details key experimental protocols, and presents visual workflows and pathways to guide researchers in this field.

Introduction to CPI-0610 and PROTAC Technology

CPI-0610, also known as pelabresib, is a selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, including key oncogenes like MYC. By binding to acetylated histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Inhibition of this interaction has shown therapeutic promise in various malignancies[1].

PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein. PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a high-affinity warhead for engaging BRD4, making it a valuable building block for the synthesis of potent and selective BRD4-degrading PROTACs.

Mechanism of Action of a CPI-0610 Based PROTAC

A PROTAC derived from this compound will function by inducing the selective degradation of BET proteins, primarily BRD4. The CPI-0610 moiety will bind to the bromodomain of BRD4, while the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon [CRBN] or a VHL ligand for the von Hippel-Lindau E3 ligase) will recruit the respective E3 ligase. The linker brings BRD4 and the E3 ligase into close proximity, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. This degradation event removes the scaffolding and transcriptional functions of BRD4, leading to the downregulation of target genes like MYC and inducing anti-proliferative effects.

Quantitative Data for BRD4-Targeting PROTACs

Table 1: Illustrative In Vitro Degradation Potency of BRD4 PROTACs

| PROTAC Compound (Analog) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited |

| dBET1 (JQ1-based) | BRD4 | HeLa | 4.3 | >95 | VHL |

| ARV-825 (JQ1-based) | BRD4 | RS4;11 | <1 | >90 | CRBN |

| MZ1 (JQ1-based) | BRD4 | HeLa | 20 | ~80 | VHL |

DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Illustrative Cellular Activity of BRD4 PROTACs

| PROTAC Compound (Analog) | Cell Line | Antiproliferative IC₅₀ (nM) | Apoptosis Induction |

| dBET1 | MOLM-13 | 8.2 | Yes |

| ARV-825 | RS4;11 | 1.3 | Yes |

| MZ1 | HeLa | ~100 | Yes |

IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a CPI-0610 based PROTAC.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the extent of BRD4 protein degradation following PROTAC treatment.

Materials:

-

Cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, or a relevant cancer cell line)

-

CPI-0610 based PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the CPI-0610 based PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Probe for a loading control (e.g., GAPDH) on the same membrane.

-

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

White, opaque 96-well plates

-

CPI-0610 based PROTAC

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the CPI-0610 based PROTAC. Add the desired final concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway and PROTAC Mechanism

Caption: Mechanism of BET protein signaling and its disruption by a CPI-0610 based PROTAC.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for the characterization of a CPI-0610 based PROTAC.

PROTAC Synthesis Logical Relationship

Caption: Logical flow for the synthesis of a CPI-0610 based PROTAC via amide coupling.

References

Pharmacology of Pelabresib Carboxylic Acid: A Technical Overview

Disclaimer: As of December 2025, detailed pharmacological data specifically for pelabresib (B11934094) carboxylic acid, a potential metabolite of the BET inhibitor pelabresib (CPI-0610), is not extensively available in publicly accessible scientific literature. Clinical trial protocols for pelabresib mention the monitoring of two metabolites, designated M542 and M544, in patient plasma. However, the precise chemical structures and specific pharmacological activities of these metabolites have not been publicly disclosed.

This guide, therefore, provides a comprehensive overview of the pharmacology of the parent compound, pelabresib, which is crucial for understanding the potential context and significance of its metabolites. Should further research elucidate the specific properties of pelabresib carboxylic acid, this document will require updating.

Introduction to Pelabresib (CPI-0610)

Pelabresib is an orally bioavailable, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the transcriptional regulation of genes involved in cellular proliferation, inflammation, and oncogenesis.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene expression.[1]

Developed for the treatment of myelofibrosis and other hematological malignancies, pelabresib is currently in late-stage clinical development.[3][4] Its mechanism of action offers a novel approach to treating diseases driven by aberrant gene expression.

Mechanism of Action

Pelabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones.[2] This disruption of the BET protein-chromatin interaction leads to the downregulation of key target oncogenes and pro-inflammatory cytokines.

A critical downstream target of BET inhibition by pelabresib is the transcription factor NF-κB (Nuclear Factor kappa B), which is constitutively activated in many cancers and drives the expression of genes involved in inflammation and cell survival.[1][5] By inhibiting BET proteins, pelabresib effectively downregulates NF-κB signaling pathways.[5]

The following diagram illustrates the proposed signaling pathway affected by pelabresib:

Pharmacokinetics of Pelabresib

Pharmacokinetic studies of pelabresib have been conducted in both preclinical models and human clinical trials.

Preclinical Pharmacokinetics

In preclinical studies, pelabresib demonstrated favorable pharmacokinetic properties, supporting its development as an oral therapeutic.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 45% | [6] |

| Half-life (t½) | Rat | 2.5 hours | [6] |

| Clearance | Rat | 2.3 L/h/kg | [6] |

| Volume of Distribution (Vd) | Rat | 4.1 L/kg | [6] |

Note: This table represents a summary of preclinical data and may not be exhaustive.

Clinical Pharmacokinetics

In a Phase 1 study in patients with relapsed or refractory lymphoma, pelabresib exhibited a predictable pharmacokinetic profile.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [5] |

| Half-life (t½) | ~15 hours | [5] |

| Exposure | Dose-proportional | [5] |

These data support a once-daily dosing regimen for pelabresib.[5]

Metabolism: As previously mentioned, the clinical trial protocol for the MANIFEST-2 study (NCT04603495) indicates that blood samples are collected for the determination of pelabresib and its metabolites, M542 and M544.[7] The exact metabolic pathways and the contribution of pelabresib carboxylic acid to the overall pharmacological effect are yet to be fully elucidated.

Experimental Protocols

The following are representative experimental protocols used to characterize the pharmacology of pelabresib.

Bromodomain Binding Assay (AlphaScreen)

This assay is used to determine the in vitro potency of compounds in binding to BET bromodomains.

Protocol:

-

Reagents: Biotinylated histone H4 peptide (acetylated), GST-tagged BRD4 bromodomain 1 (BD1), Streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Procedure:

-

Test compounds are serially diluted and incubated with GST-BRD4(BD1) and the biotinylated histone H4 peptide in a 384-well plate.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

-

In the absence of an inhibitor, the interaction between BRD4(BD1) and the histone peptide brings the donor and acceptor beads into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

Binding of the inhibitor to BRD4(BD1) disrupts the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal, is calculated from the dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., multiple myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., pelabresib) for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Clinical Development and Future Directions

Pelabresib is being investigated as a monotherapy and in combination with other agents, such as the JAK inhibitor ruxolitinib, for the treatment of myelofibrosis.[3][4] Clinical trials have demonstrated its potential to reduce spleen volume and improve symptoms in patients.[8]

The role and pharmacological activity of pelabresib's metabolites, including a potential carboxylic acid derivative, remain an important area for future research. A thorough understanding of the metabolic fate of pelabresib will be crucial for optimizing its therapeutic use and for the development of next-generation BET inhibitors. As more data becomes available, a more complete picture of the pharmacology of pelabresib and its metabolites will emerge, providing valuable insights for researchers, clinicians, and drug development professionals.

References

- 1. CPI-0610 | BET inhibitor | Probechem Biochemicals [probechem.com]

- 2. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe CPI-0610 | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of human plasma metabolites exhibiting time-of-day variation using an untargeted liquid chromatography-mass spectrometry metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the Perturbed Metabolic Pathways Associating With Renal Fibrosis and Evaluating Metabolome Changes of Pretreatment With Astragalus polysaccharide Through Liquid Chromatography Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CPI-0610 (Pelabresib) and the Paradigm of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the distinct yet complementary fields of protein inhibition and targeted protein degradation, with a specific focus on the investigational BET inhibitor, CPI-0610 (pelabresib), and the broader principles of targeted protein degradation (TPD). While CPI-0610 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, it is crucial to distinguish its mechanism from that of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which represent a distinct and emerging therapeutic modality. This guide will elucidate the mechanisms, experimental evaluation, and key data associated with both approaches.

Section 1: CPI-0610 (Pelabresib) - A BET Bromodomain Inhibitor

CPI-0610, also known as pelabresib, is an orally bioavailable small molecule that functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to regulate the expression of genes involved in cell proliferation and inflammation.[1] In diseases like myelofibrosis, the dysregulation of BET protein activity leads to the overexpression of pro-inflammatory cytokines and oncogenes.[1]

Mechanism of Action

Pelabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin.[1] This disrupts the transcription of key oncogenes and inflammatory genes, most notably MYC and those regulated by the NF-κB pathway.[2][3] This leads to reduced cancer cell proliferation, decreased inflammation, and the induction of apoptosis.[1][2] The mechanism is one of occupancy-driven inhibition, where the continuous presence of the drug is required to block the function of the target protein.

Caption: Mechanism of CPI-0610 as a BET inhibitor.

Quantitative Data for CPI-0610 (Pelabresib)

The following tables summarize key preclinical and clinical data for CPI-0610.

Table 1: Preclinical Activity of CPI-0610

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 39 nM | BRD4-BD1 (TR-FRET assay) | [1][2] |

| EC₅₀ | 0.18 µM | MYC expression inhibition | [2] |

Table 2: Key Clinical Data from the MANIFEST-2 Trial (Pelabresib + Ruxolitinib (B1666119) vs. Placebo + Ruxolitinib in JAK inhibitor-naïve Myelofibrosis)

| Endpoint (at Week 24) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |

| SVR35¹ | 65.9% | 35.2% | < 0.001 | [4][5][6] |

| TSS50² | 52.3% | 46.3% | 0.216 | [4][6] |

| Mean change in TSS | -15.99 | -14.05 | 0.0545 | [4][6] |

| BMF³ Improvement (≥1 grade) | 38.5% | 24.2% | 0.019 | [6] |

¹SVR35: ≥35% reduction in spleen volume from baseline. ²TSS50: ≥50% reduction in Total Symptom Score from baseline. ³BMF: Bone Marrow Fibrosis.

Section 2: Targeted Protein Degradation (TPD)

Targeted protein degradation is a therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[7] Unlike inhibitors that merely block a protein's function, degraders physically remove the protein from the cell.[7] The most well-studied class of TPDs are PROTACs.

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]

The process unfolds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[5]

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5]

-

Recycling: The PROTAC is then released and can catalyze the degradation of another POI molecule.[5]

This catalytic mode of action means that sub-stoichiometric amounts of a PROTAC can lead to a profound and durable reduction in protein levels.

Key Differences: Inhibition vs. Degradation

The following table contrasts the key features of traditional inhibition (exemplified by CPI-0610) with targeted protein degradation.

Table 3: Comparison of Protein Inhibition and Targeted Protein Degradation

| Feature | Protein Inhibition (e.g., CPI-0610) | Targeted Protein Degradation (e.g., PROTACs) |

| Mechanism | Occupancy-driven, blocks active site | Event-driven, induces proteasomal degradation |

| Pharmacology | Stoichiometric | Catalytic |

| Effect on Target | Blocks function, protein remains | Eliminates protein (including non-enzymatic functions) |

| Durability | Dependent on drug half-life and target binding | Can be prolonged, requires protein re-synthesis |

| "Druggability" | Requires a functional binding pocket | Only requires a binding site, can target "undruggable" proteins |

| Key Metrics | IC₅₀ / EC₅₀ (Inhibitory/Effective Concentration) | DC₅₀ (Degradation Concentration), Dₘₐₓ (Max Degradation) |

Section 3: Experimental Protocols

Evaluating BET inhibitors and targeted protein degraders requires a suite of biochemical and cellular assays.

Protocols for Characterizing BET Inhibitors like CPI-0610

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

-

Principle: This assay measures the binding affinity of an inhibitor to a BET bromodomain. A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide) are used. When the peptide binds to the bromodomain, FRET occurs. An inhibitor competes with the peptide, disrupting FRET in a dose-dependent manner.

-

Protocol Outline:

-

Reagent Preparation: Dilute recombinant GST-tagged BRD4 bromodomain 1 (BD1), a biotinylated histone H4 acetylated peptide ligand, a terbium-labeled anti-GST antibody, and a streptavidin-labeled acceptor fluorophore in assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of CPI-0610 in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions.

-

Reagent Addition: Add the BRD4-BD1/terbium-antibody complex to all wells. Add the peptide/streptavidin-acceptor complex to all wells.

-

Incubation: Incubate the plate for 120 minutes at room temperature, protected from light.[8]

-

Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[8]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

B. Cell Viability (MTT) Assay

-

Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Seed cells (e.g., a multiple myeloma cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CPI-0610 and incubate for a specified period (e.g., 72 hours).[2]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Protocols for Characterizing Targeted Protein Degraders

The workflow for characterizing a PROTAC involves confirming target degradation and assessing its functional consequences.

Caption: A typical workflow for the characterization of a PROTAC.

A. Western Blot for Protein Degradation

-

Principle: This technique is the gold standard for directly measuring the amount of a target protein in cells following PROTAC treatment. It separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.

-

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of the PROTAC for a set time (e.g., 18 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins on a polyacrylamide gel via electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[11]

-

Conclusion

Understanding the precise mechanism of action is paramount in drug development. CPI-0610 (pelabresib) is a promising therapeutic candidate that operates through potent, competitive inhibition of BET bromodomains, a mechanism distinct from targeted protein degradation. TPD, particularly through the use of PROTACs, offers a novel and powerful alternative by hijacking the cell's ubiquitin-proteasome system to eliminate target proteins entirely. Both strategies represent advanced approaches to modulating disease-relevant proteins and require specific, quantitative experimental methodologies for their rigorous evaluation and development. This guide provides a foundational framework for professionals engaged in these cutting-edge areas of therapeutic research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

The Genesis of a Novel BET Inhibitor: A Technical Overview of the Discovery and Synthesis of Pelabresib (CPI-0610)

A deep dive into the development of a promising epigenetic modulator for hematological malignancies, tailored for researchers, scientists, and drug development professionals.

This technical guide illuminates the discovery and synthesis of pelabresib (B11934094) (formerly CPI-0610), a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Constellation Pharmaceuticals, pelabresib has emerged as a significant therapeutic candidate for myelofibrosis (MF), a debilitating myeloproliferative neoplasm. This document provides a comprehensive exploration of its discovery, preclinical and clinical data, mechanism of action, and a detailed look at its chemical synthesis, supported by experimental methodologies and visual representations of key pathways.

Discovery of a Potent BET Inhibitor

The discovery of pelabresib stemmed from a focused drug discovery initiative to identify potent and selective small-molecule inhibitors of BET proteins.[1] The core chemical structure of pelabresib is a benzoisoxazoloazepine.[1] The discovery process involved high-throughput screening of compound libraries to identify initial hit compounds, followed by extensive lead optimization to enhance potency, selectivity, and pharmacokinetic properties.[1] This optimization centered on the molecule's ability to bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[1]

Mechanism of Action

Pelabresib competitively inhibits the binding of BET proteins, most notably BRD4, to acetylated histones on chromatin.[1] This action disrupts the transcriptional activation of key genes implicated in oncogenesis, inflammation, and fibrosis.[1][2] The primary downstream signaling cascades affected are the NF-κB and JAK-STAT pathways.[1] By inhibiting these pathways, pelabresib can modulate the expression of critical disease-relevant genes such as MYC, BCL-2, and those regulated by NF-κB.[3] Preclinical studies have demonstrated that pelabresib downregulates NF-κB signaling, leading to antitumor activity.[4][5]

Signaling Pathway of Pelabresib Action

Caption: Pelabresib inhibits BET proteins, preventing transcriptional activation of oncogenic and inflammatory genes.

In Vitro and In Vivo Efficacy

Pelabresib has demonstrated potent and selective inhibition of the BRD4 bromodomain 1 (BRD4-BD1) with a half-maximal inhibitory concentration (IC50) of 39 nM.[6][7] Its inhibitory activity also extends to the suppression of the key oncogene MYC, with a half-maximal effective concentration (EC50) of 0.18 μM.[6][7] In preclinical studies, pelabresib has been shown to downregulate NF-κB signaling.[6]

In vivo studies using a mouse xenograft model with MV-4-11 acute myeloid leukemia cells showed that subcutaneous administration of CPI-0610 resulted in a significant reduction in MYC mRNA levels in tumors.[8] Furthermore, in a phase 3 clinical trial (MANIFEST-2) for myelofibrosis, pelabresib in combination with ruxolitinib (B1666119) demonstrated a statistically significant improvement in spleen volume reduction compared to placebo plus ruxolitinib.[9]

Table 1: In Vitro Potency of Pelabresib

| Target/Process | Assay Type | IC50 / EC50 | Reference |

| BRD4-BD1 Inhibition | Biochemical Assay | 39 nM (IC50) | [6][7] |

| MYC Suppression | Cellular Assay | 0.18 µM (EC50) | [6][7] |

Table 2: Key Clinical Trial Results (MANIFEST-2)

| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |

| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% | < 0.001 | [1][9] |

| Absolute Change in Total Symptom Score at Week 24 | -15.99 | -14.05 | 0.0545 | [1] |

| Symptom Improvement ≥50% at Week 24 | 52.3% | 46.3% | Not Statistically Significant | [1] |

Synthesis of CPI-0610 Carboxylic Acid

The synthesis of CPI-0610 involves a multi-step process culminating in the formation of the characteristic benzoisoxazoloazepine core. The carboxylic acid derivative is a key intermediate in the synthesis of the final amide product, pelabresib. The synthetic route described in the literature involves a Suzuki coupling, stereoselective addition, and a final cyclization to form the azepine ring.[3]

Synthetic Scheme

Workflow for the Synthesis of this compound Intermediate

Caption: A multi-step synthetic workflow leading to the this compound intermediate.

Detailed Experimental Protocols

The following are plausible, detailed experimental protocols based on the synthetic scheme described in the scientific literature.[3]

Protocol 1: Suzuki Coupling and Trans-acetylation

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve methyl 2-iodobenzoate and isoxazole boronate (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equivalents) and a base such as sodium carbonate (2.0 equivalents).

-

Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Trans-acetylation: Dissolve the crude product in methanol (B129727) and add sodium methoxide (B1231860) (catalytic amount). Stir at room temperature until the conversion to the primary alcohol is complete.

-

Purification: Purify the resulting primary alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation and Condensation

-

Oxidation: Dissolve the primary alcohol from the previous step in dichloromethane. Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation. Stir at room temperature until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

-

Condensation: Dissolve the crude aldehyde and tert-butylsulfinyl amide (1.0 equivalent) in a suitable solvent like THF. Add a dehydrating agent (e.g., anhydrous copper(II) sulfate).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the formation of the chiral tert-butylsulfinyl imine is complete.

-

Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by flash column chromatography.

Protocol 3: Enolate Addition and Grignard Reaction

-

Enolate Formation: In a separate flask, prepare the zinc enolate of tert-butyl acetate by treating it with a strong base (e.g., LDA) followed by the addition of zinc chloride at low temperature (e.g., -78 °C).

-

Addition: Add the chiral tert-butylsulfinyl imine solution to the pre-formed zinc enolate at -78 °C and allow the reaction to proceed.

-

Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry and concentrate the organic phase.

-

Grignard Reaction: Dissolve the product from the previous step in THF and cool to 0 °C. Add p-chlorophenylmagnesium bromide (prepared separately) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature. Quench with saturated ammonium chloride, extract with ethyl acetate, and purify the resulting aryl ketone.

Protocol 4: Deprotection and Cyclization to this compound

-

Reaction: Dissolve the aryl ketone in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature. This step facilitates the concomitant deprotection of the tert-butyl ester and N-Boc group, followed by cyclization to form the azepine ring.

-

Monitoring: Monitor the reaction for the formation of the azepine acid.

-

Work-up and Purification: Upon completion, remove the TFA under reduced pressure. The crude product can be purified by preparative HPLC to yield the enantiomerically pure this compound (azepine acid 36).

Conclusion

The discovery and development of pelabresib (CPI-0610) represent a significant advancement in the field of epigenetic therapy. Its targeted inhibition of the BET family of proteins offers a novel approach to treating hematological malignancies by modulating key oncogenic and inflammatory signaling pathways. The synthetic route to pelabresib, while complex, provides a scalable method for producing this promising therapeutic agent. The preclinical and clinical data gathered to date strongly support its continued investigation, particularly in combination with other targeted therapies, for the treatment of myelofibrosis and other related disorders. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of epigenetic modulators.

References

- 1. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. curetoday.com [curetoday.com]

- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]